chemical structure and properties of 5-Bromo-2h-chromen-2-one
chemical structure and properties of 5-Bromo-2h-chromen-2-one
Content Type: Technical Monograph & Experimental Guide Subject: 5-Bromo-2H-chromen-2-one (5-Bromocoumarin) CAS Registry Number: 38169-99-2[1]
Part 1: Executive Summary & Structural Logic
In the landscape of benzopyran-2-one (coumarin) scaffolds, the 5-position represents a unique vector for chemical space exploration. While 3-, 4-, and 7-substituted coumarins are ubiquitous due to the natural reactivity of the Pechmann condensation, 5-bromo-2H-chromen-2-one serves as a critical "privileged intermediate" that allows medicinal chemists to access the sterically congested "peri" region of the bicyclic system.
This guide details the structural properties, synthesis challenges, and reactivity profile of 5-bromo-2H-chromen-2-one, emphasizing its utility as a substrate for Palladium-catalyzed cross-coupling reactions in drug discovery.
Chemical Identity Table[2]
| Property | Data |
| IUPAC Name | 5-Bromo-2H-chromen-2-one |
| Common Name | 5-Bromocoumarin |
| CAS Number | 38169-99-2 |
| Molecular Formula | C₉H₅BrO₂ |
| Molecular Weight | 225.04 g/mol |
| SMILES | O=C1C=CC2=C(C=CC=C2Br)O1 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, CHCl₃; sparingly soluble in water |
Part 2: Structural & Electronic Analysis
The coumarin ring system is an aromatic ether fused to a lactone. The introduction of a bromine atom at the C5 position creates specific electronic and steric environments:
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Peri-Interaction: The C5-Bromine atom is spatially proximate to the C4-hydrogen and the lactone carbonyl oxygen. This creates a "peri-effect," influencing the conformation of substituents introduced at this position.
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Electronic Deactivation: The bromine atom is inductively withdrawing (-I) but mesomerically donating (+M). At the C5 position, it weakly deactivates the benzene ring towards further electrophilic substitution, directing any subsequent electrophiles (like nitration) to the C6 or C8 positions.
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Lactone Stability: The presence of the halogen at C5 does not significantly destabilize the lactone ring, allowing the compound to survive basic conditions (e.g., Suzuki coupling bases like K₂CO₃) provided the temperature is controlled.
Structural Visualization (DOT)
The following diagram illustrates the core structure and numbering system.
Figure 1: Connectivity and functional zones of 5-Bromo-2H-chromen-2-one. Note the C5 position's proximity to the ring fusion.
Part 3: Synthesis & Production Pathways
Synthesizing 5-bromocoumarin requires overcoming regioselectivity issues inherent in the Pechmann condensation.
The Regioselectivity Challenge (Pechmann Condensation)
The standard Pechmann condensation involves reacting a phenol with a
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Substrate: 3-Bromophenol.
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Outcome: This reaction typically yields a mixture of 7-bromo-2H-chromen-2-one (major product) and 5-bromo-2H-chromen-2-one (minor product).
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Mechanism: The directing -OH group activates the ortho positions. Steric hindrance usually disfavors attack at the position between the -OH and the -Br (C2 of the phenol), leading to the 7-bromo isomer (attack at C6 of the phenol).
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Solution: Separation via fractional crystallization or column chromatography is required, making this route low-yielding for the 5-isomer.
The "Precision" Route (Knoevenagel/Decarboxylation)
A more reliable route to the 5-isomer involves constructing the ring from a pre-functionalized aldehyde.
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Step 1: Knoevenagel condensation of 2-hydroxy-6-bromobenzaldehyde with diethyl malonate.
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Step 2: Hydrolysis and decarboxylation.
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Advantage: The bromine position is fixed in the starting material, guaranteeing the 5-position in the final coumarin.
Synthesis Workflow Diagram
Figure 2: Comparison of Synthetic Routes. The Knoevenagel route (right) offers superior regiocontrol.
Part 4: Experimental Protocols
Protocol A: Synthesis via Decarboxylation (Recommended)
Based on general coumarin decarboxylation methodologies.
Reagents:
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5-Bromo-2-oxo-2H-chromene-3-carboxylic acid (1.0 eq)
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Copper powder (0.1 eq)
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Quinoline (Solvent)
Procedure:
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Setup: Charge a round-bottom flask with 5-bromo-2-oxo-2H-chromene-3-carboxylic acid and copper powder in quinoline.
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Reaction: Heat the mixture to 200–210°C (reflux) under an inert atmosphere (N₂) for 2–4 hours. Monitor CO₂ evolution.
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Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash extensively with dilute HCl (to remove quinoline) and brine.
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Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).
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Validation: Verify structure via ¹H NMR (Look for doublets at C3 and C4, and the specific aromatic pattern of the 5-substituted ring).
Protocol B: Suzuki-Miyaura Cross-Coupling
Functionalizing the C5 position.
Reagents:
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5-Bromo-2H-chromen-2-one (1.0 eq)
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Arylboronic acid (1.2 eq)
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Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂
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K₂CO₃ (2.0 eq)
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Solvent: Dioxane/Water (4:1)
Procedure:
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Degassing: Dissolve the coumarin and boronic acid in Dioxane/Water. Sparge with Argon for 15 minutes.
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Catalysis: Add the Base and Palladium catalyst.
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Heating: Heat to 90°C for 12 hours in a sealed tube.
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Workup: Filter through Celite, extract with DCM, and purify via column chromatography.
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Note: The lactone ring is susceptible to hydrolysis in strong base/heat. If yield is low, switch to anhydrous conditions using Cs₂CO₃ in Toluene.
Part 5: Reactivity & Applications[3][4]
Reactivity Map
The 5-bromo derivative is a versatile entry point for library generation.
Figure 3: Divergent synthesis capabilities of the 5-bromo scaffold.
Medicinal Chemistry Applications[3][4][5][6][7]
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Fluorescent Probes: 5-substituted coumarins often exhibit distinct fluorescence Stokes shifts compared to their 7-substituted counterparts, making them useful for ratiometric sensing.
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Anticancer Agents: Derivatives synthesized via Suzuki coupling at the 5-position have shown microtubule-destabilizing activity. The 5-position substituent can force the molecule into a non-planar conformation, potentially enhancing selectivity for specific protein pockets.
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Warfarin Analogs: Modification at the 5-position of 4-hydroxycoumarins (derived from this scaffold) modulates anticoagulant potency.
References
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Chemical Identity & Properties
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Synthetic Methodologies
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Pechmann Condensation Mechanism & Regioselectivity: Sethna, S., & Phadke, R. (1953). The Pechmann Reaction. Organic Reactions.[2][3][4][5] Link
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Silver-Catalyzed Decarboxylation of Coumarin-3-carboxylic Acids: (General method adapted for regioselective synthesis). ResearchGate Protocol Repository. Link
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Reactivity & Applications
- Suzuki Coupling of Halocoumarins: Hossain, M. S., et al. (2020). Palladium-catalyzed cross-coupling reactions of bromocoumarins. Tetrahedron Letters.
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Biological Activity of 5-Substituted Coumarins: Emami, S., & Dadashpour, S. (2015). Current developments of coumarin-based anti-cancer agents in medicinal chemistry. European Journal of Medicinal Chemistry. Link
Sources
- 1. 1235439-58-3|Methyl 5-bromo-2H-chromene-8-carboxylate|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. jsynthchem.com [jsynthchem.com]
